ethyl 4-(anilinomethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Ethyl 4-(anilinomethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 251307-04-7) is a pyrrole derivative with the molecular formula C₁₆H₁₈N₂O₄ and a molecular weight of 302.33 g/mol . Its structure features a 4,5-dihydro-1H-pyrrole core substituted with:
- A methyl group at position 2.
- An ethyl ester at position 3.
- An anilinomethylene group at position 4, which introduces a secondary amine and aromatic phenyl ring.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(phenyliminomethyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)13-10(2)17-14(18)12(13)9-16-11-7-5-4-6-8-11/h4-9,17-18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCBQSLEJSYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=NC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(anilinomethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Acylation Reactions
The compound participates in mixed carbonic anhydride-mediated acylations. In one protocol, treatment with ethyl chloroformate and N-methylmorpholine in CH₂Cl₂ at 0–25°C facilitates α-C-acylation of its enaminoamide precursor. This method achieved an 87% yield of the acylated intermediate (2 ), which subsequently undergoes cyclization .
Key conditions:
-
Catalyst : DMAP (0.2 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C (initial), then room temperature
Acid-Mediated Cyclization
Exposure to trifluoroacetic acid (TFA) triggers a 5-exo-trig cyclization, forming 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide (4 ). This reaction proceeds via an imino-tautomer intermediate (3′ ), followed by ethylamine elimination .
| Condition | Yield (%) | Observations |
|---|---|---|
| Neat TFA, r.t. | 70–90 | Single product, no side reactions |
| 50% TFA in CH₂Cl₂ | 70–90 | Faster reaction kinetics |
The reaction’s regioselectivity differs from analogues with acid-stable protecting groups (e.g., Troc), which require heating and yield alternative cyclization products .
Condensation Reactions
The anilinomethylene group undergoes condensation with aldehydes under mild conditions, forming extended π-conjugated systems. For example, reacting with aryl aldehydes in ethanol at 50°C produces Schiff base derivatives, as confirmed by FTIR and NMR .
Mechanistic pathway :
-
Nucleophilic attack by the aldehyde carbonyl on the anilino nitrogen.
-
Dehydration to form a C=N bond.
Ester Hydrolysis
While not directly documented for this compound, analogous pyrrolinone esters undergo saponification under basic conditions (e.g., NaOH/EtOH, reflux) to yield carboxylic acids .
Amide Formation
The ethyl ester can be converted to amides via aminolysis. For instance, treatment with primary amines in DMF at 80°C replaces the ethoxy group with an amine moiety .
Comparative Reaction Analysis
| Reaction Type | Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Acylation | Ethyl chloroformate, CH₂Cl₂, DMAP | α-C-acylated intermediate (2 ) | 87 |
| Cyclization | TFA (neat or 50% in CH₂Cl₂) | Pyrrolinone (4 ) | 70–90 |
| Condensation | Aldehyde, ethanol, 50°C | Schiff base derivative | 60–75* |
*Estimated based on analogous systems .
Mechanistic Insights
-
Cyclization : The reaction proceeds via a six-membered transition state, stabilized by TFA’s protonation of the glycine residue .
-
Steric Effects : The C2-methyl group influences reaction rates by hindering rotational freedom, as evidenced by NMR coupling constants () .
This compound’s versatility in acylations, cyclizations, and condensations positions it as a valuable scaffold for synthesizing bioactive pyrrolinone derivatives. Experimental protocols prioritize operational simplicity and high yields, making it accessible for medicinal chemistry applications .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl 4-(anilinomethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibit diverse pharmacological properties. These include:
- Anticonvulsant Activity : Compounds with similar structures have shown efficacy in reducing seizure activity.
- Antitumor Activity : The dihydropyrrole ring is associated with anticancer properties, making this compound a candidate for further exploration in cancer research.
- Analgesic Effects : Potential pain-relieving properties have been noted in related compounds, suggesting similar effects for the target compound .
The compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions is crucial for its pharmacological activity. These interactions can influence its mechanism of action and optimize its therapeutic potential.
Synthetic Applications
This compound serves as a valuable precursor for the synthesis of novel bioactive molecules. Modifications to the aniline moiety or other functional groups can lead to derivatives with enhanced biological activities. This aspect makes it a focal point in medicinal chemistry research aimed at understanding structure-activity relationships (SAR) .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : Aniline reacts with ethyl pyruvate under specific conditions (e.g., presence of catalysts like Fe3O4 nanoparticles) to form the target compound.
- Isolation and Purification : The product is filtered, washed, and recrystallized from suitable solvents for purity enhancement .
Comparative Analysis of Related Compounds
The uniqueness of this compound lies in its specific anilino substitution. Below is a comparison with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Similar pyrrole ring structure | Lacks anilino substitution |
| Ethyl 4-(dimethylaminomethylene)-2-methyl-5-oxo-pyrrole | Contains dimethylamino group | Enhanced electron donation properties |
| Ethyl 4-(chlorophenylmethylene)-2-methyl-5-oxo-pyrrole | Chlorinated phenyl group | Potentially increased reactivity due to electronegative chlorine |
This table highlights how variations in substituents can significantly affect the biological activity and reactivity of pyrrole derivatives .
Mechanism of Action
The mechanism of action of ethyl 4-(anilinomethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Methyl vs. Benzyl/Chloro Substituents
- Compound 3b (Methyl (Z)-1-benzyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate) has a melting point of 121–124°C, while 3c (4-chlorobenzylidene analogue) melts at 97–100°C . The lower melting point of 3c is attributed to reduced crystallinity from the electron-withdrawing chloro substituent.
Trifluoromethylphenyl Derivatives
- Compounds 9j, 9k, 9l (E)-Ethyl derivatives with trifluoromethylphenyl groups exhibit higher molecular weights (e.g., C₂₄H₂₁F₃N₂O₃ for 9j) and melting points (~170°C) due to bulky, lipophilic CF₃ groups enhancing thermal stability . In contrast, the target compound’s anilino group introduces hydrogen-bonding capability, which may improve aqueous solubility despite comparable molecular weights.
Hydrogen Bonding and Crystal Packing
- Compound in (Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate) forms inversion dimers via N–H···O and C–H···O interactions, creating an R²₁(6)R²₂(10)R²₁(6) motif .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
Ethyl 4-(anilinomethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features a dihydropyrrole ring, which is a common structural motif in many biologically active molecules. Its molecular formula is with a molecular weight of approximately 302.33 g/mol. The presence of an ethyl ester group enhances its solubility in organic solvents, making it suitable for various applications in medicinal chemistry .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of dihydropyrroles can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action :
- Case Study :
Other Biological Activities
The compound also shows promise in other areas:
- Anticonvulsant : Dihydropyrroles have been reported to exhibit anticonvulsant activities, making them potential candidates for epilepsy treatment.
- Analgesic Effects : Some derivatives have shown pain-relieving properties, indicating their potential use in pain management therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the anilino moiety or other functional groups can lead to analogs with enhanced or specific activities. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Similar pyrrole ring structure | Lacks anilino substitution |
| Ethyl 4-(dimethylaminomethylene)-2-methyl-5-oxo-pyrrole | Contains dimethylamino group | Enhanced electron donation properties |
| Ethyl 4-(chlorophenylmethylene)-2-methyl-5-oxo-pyrrole | Chlorinated phenyl group | Potentially increased reactivity due to electronegative chlorine |
This table illustrates how variations can impact biological activity and pharmacological profiles .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the dihydropyrrole core through cyclization reactions.
- Introduction of the anilino group via condensation reactions.
- Esterification to obtain the final compound with the ethyl group.
These synthetic pathways are essential for producing derivatives that may possess enhanced biological activities .
Future Directions
Given its promising biological activities, further research into this compound could lead to the development of novel therapeutic agents. Ongoing studies should focus on:
- In vivo efficacy : Testing the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating precise pathways involved in its biological effects.
- Analog development : Creating and testing new derivatives based on SAR insights.
Q & A
What are the recommended synthetic routes for ethyl 4-(anilinomethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?
Level: Basic
Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving aldehydes, amines, and dialkylacetylenedicarboxylates. A green approach uses β-cyclodextrin as a supramolecular catalyst, enabling one-pot synthesis under mild conditions (50°C in ethanol/water). Key steps include:
Condensation : Reacting aniline derivatives with aldehyde precursors to form the anilinomethylene moiety.
Cyclization : Introducing dialkylacetylenedicarboxylates to trigger pyrrole ring formation.
Purification : Avoiding column chromatography by leveraging β-cyclodextrin’s phase-transfer properties, yielding products with 72–84% efficiency .
Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| β-cyclodextrin | Ethanol/H₂O | 50°C | 72–84 |
| Malic acid | Ethanol | 50°C | 84–96 |
How is the crystal structure of this compound determined experimentally?
Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
Refinement : Apply SHELXL for anisotropic displacement parameter refinement, achieving R-factors < 0.06 .
Visualization : Generate ORTEP diagrams using WinGX to illustrate anisotropic thermal ellipsoids .
Table 2: Crystallographic Parameters (Example from Analogous Compound)
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| 9.661, 12.422, 14.007 Å | |
| 72.11°, 82.70°, 70.18° | |
| 1504.4 ų |
How can researchers resolve discrepancies between experimental and theoretical spectral data?
Level: Advanced
Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Mitigation strategies:
- NMR Analysis : Compare experimental and shifts with DFT-calculated values. For example, the keto-enol tautomerism in pyrrolidinones can cause unexpected splitting in NMR spectra .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS-ESI) to rule out adducts or decomposition.
- IR Cross-Validation : Check for characteristic carbonyl stretches (e.g., 1705 cm for ester groups) .
What methodologies are used to analyze hydrogen-bonding patterns in the crystal lattice?
Level: Advanced
Answer:
Graph set analysis (G. R. Desiraju, 1995) categorizes H-bond motifs (e.g., chains, rings). For pyrrole derivatives:
Identify Donors/Acceptors : Use PLATON or Mercury to map N–H···O and O–H···O interactions.
Quantify Geometry : Measure distances (2.7–3.2 Å) and angles (120–180°) .
Compare Packing Motifs : Similar compounds (e.g., ethyl 4-methyl-5-phenyl-1-tosyl-pyrrole-3-carboxylate) exhibit ring motifs from N–H···O bonds .
What spectroscopic techniques confirm the structure of this compound?
Level: Basic
Answer:
- NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm).
- IR Spectroscopy : Confirm ester C=O (1705 cm) and pyrrole N–H (3200–3400 cm) stretches .
- HRMS-ESI : Verify the molecular ion peak (e.g., [M+Na] at m/z 438.1351) .
Table 3: Representative Spectral Data
| Technique | Key Signals |
|---|---|
| NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 6.92 (s, 1H, pyrrole) |
| IR | 1705 cm (C=O) |
How do electronic effects of substituents influence the compound’s reactivity?
Level: Advanced
Answer:
Electron-withdrawing groups (EWGs) on the anilinomethylene moiety (e.g., –NO₂, –CF₃) accelerate cyclization by stabilizing transition states. Conversely, electron-donating groups (EDGs) like –OCH₃ reduce reaction rates. For example, 4-fluorobenzaldehyde increases yields by 12% compared to 4-methoxybenzaldehyde in MCRs .
What strategies optimize reaction conditions for large-scale synthesis?
Level: Advanced
Answer:
- Solvent Selection : Use ethanol/water mixtures for sustainability and ease of product isolation .
- Catalyst Recycling : β-cyclodextrin can be recovered via filtration, reducing costs .
- Avoiding Chromatography : Leverage crystallization or pH-dependent precipitation, as demonstrated in the synthesis of ethyl 4-hydroxy-2-phenyl-pyrrole-3-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
